[Tyr3,Lys5(Boc)]octreotide acetate is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system and inhibits the secretion of several other hormones. This compound is particularly significant in the field of medical research and therapeutic applications, especially concerning neuroendocrine tumors. The acetate form enhances its solubility and stability, making it suitable for various applications in biochemistry and pharmacology.
The compound is derived from octreotide, which itself is a modified form of somatostatin. It contains specific amino acid modifications that enhance its binding affinity to somatostatin receptors. The acetate salt form is commonly used in laboratory settings for research purposes.
[Tyr3,Lys5(Boc)]octreotide acetate falls under the category of peptide hormones and can be classified as a somatostatin analog. Its structural modifications allow it to exhibit improved pharmacokinetic properties compared to natural somatostatin.
The synthesis of [Tyr3,Lys5(Boc)]octreotide acetate typically employs solid-phase peptide synthesis techniques. A notable method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
The molecular structure of [Tyr3,Lys5(Boc)]octreotide acetate can be described by its chemical formula and a molecular weight of approximately 1135.35 g/mol. The structure features a cyclic arrangement typical of octreotide analogs, with specific modifications at positions 3 and 5:
The presence of these modifications enhances receptor binding and biological activity.
The primary chemical reactions involved in synthesizing [Tyr3,Lys5(Boc)]octreotide acetate include:
These reactions are crucial for achieving high yields and purity in the final product .
[Tyr3,Lys5(Boc)]octreotide acetate functions primarily by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are overexpressed in certain tumors. Upon binding, it mimics natural somatostatin's inhibitory effects on hormone secretion, cell proliferation, and angiogenesis:
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .
[Tyr3,Lys5(Boc)]octreotide acetate has several scientific applications:
Somatostatin operates as a pleiotropic inhibitory hormone through G-protein coupled receptors (SSTR1–5). Its secretion from hypothalamic neurons, pancreatic δ-cells, and gastrointestinal D-cells enables both endocrine and paracrine modulation of multiple physiological systems [2] [5]:
Table 1: Key Physiological Systems Modulated by Somatostatin
Target System | Inhibited Hormones/Secretions | Biological Consequence |
---|---|---|
Pituitary | GH, TSH, Prolactin | Reduced growth signaling & thyrotropic activity |
Pancreas | Insulin, Glucagon, PP | Attenuated glucose fluctuation |
Gastrointestinal | Gastrin, VIP, Secretin, HCl | Suppressed digestion & nutrient absorption |
Other | Angiogenesis, Cell proliferation | Anti-neoplastic effects |
The hormone’s ultra-short half-life (1–3 minutes) arises from rapid cleavage by ubiquitous endopeptidases and neutral aminopeptidases. This limitation restricts its therapeutic utility, creating a rationale for enzymatically stable analogs [2] [5].
The development of octreotide derivatives exemplifies structure-function optimization in peptide engineering. Key structural innovations include:
Table 2: Structural Comparison of Somatostatin-14, Octreotide, and [Tyr³,Lys⁵(Boc)]octreotide
Structural Feature | Somatostatin-14 | Octreotide | [Tyr³,Lys⁵(Boc)]octreotide |
---|---|---|---|
Sequence | AGCKNFFWKTFTSC | D-Phe-CY-D-Trp-Lys-Thr-CThr-ol | D-Phe-CY-D-Trp-Lys(Boc)-Thr-CThr-ol |
Ring Size | 14 residues (Cys³-Cys¹⁴) | 8 residues (Cys²-Cys⁷) | Identical to octreotide |
Key Modifications | None | D-Trp⁴, D-Phe⁷, Thr-ol⁸ | Lys⁵(Boc) protection |
Molecular Weight | 1637.9 Da | 1019.3 Da | 1135.36 Da [1] [4] |
These modifications extend octreotide’s plasma half-life to 1.5–2 hours, enabling clinical applications in acromegaly and neuroendocrine tumors (NETs) [5] [7].
Table 3: Molecular Characteristics of [Tyr³,Lys⁵(Boc)]octreotide Acetate
Property | Value |
---|---|
CAS Number | 147790-89-4 [1] [3] [4] |
Molecular Formula | C₅₄H₇₄N₁₀O₁₃S₂ |
Molar Mass | 1135.36 g/mol |
Peptide Sequence | H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-ol (cyclic 2→7 disulfide) |
IUPAC Name | tert-butyl(4-((4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-4-(((2R,3R)-1,3-dihydroxybutan-2-yl)carbamoyl)-16-(4-hydroxybenzyl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-10-yl)butyl)carbamate [4] |
The Boc group’s steric bulk minimally disrupts SSTR2 affinity, allowing intermediate purification via HPLC. This precision is critical for producing high-purity (≥95%) octreotide APIs for long-acting release (LAR) formulations [1] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3